1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate
Description
1-(9H-Carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate is a synthetic compound featuring a carbazole core linked to a 3,5-dimethylpyrazole moiety via a propan-2-yl acetate spacer. Carbazole derivatives are renowned for their biological and optoelectronic applications due to their planar aromatic structure and electron-rich properties . The acetate ester likely improves solubility and metabolic stability compared to non-esterified analogs .
Properties
IUPAC Name |
[1-carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-12-16(2)25(23-15)14-18(27-17(3)26)13-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-12,18H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGZZKLLZRBFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of 9H-Carbazole
Reacting 9H-carbazole (2 ) with ethyl bromoacetate in dimethylformamide (DMF) under NaH-mediated conditions yields ethyl 2-(9H-carbazol-9-yl)acetate (3 ) (93% yield). Spectroscopic confirmation includes:
Nucleophilic Displacement with 3,5-Dimethylpyrazole
Ethyl 2-(9H-carbazol-9-yl)acetate (3 ) undergoes aminolysis with 3,5-dimethyl-1H-pyrazole in ethanol under reflux (12 h), facilitated by hydrazine hydrate, to afford the propanol intermediate. Key data:
- Yield : 81%.
- ¹H NMR (DMSO-d₆) : δ 8.20–8.12 (m, 2H), 7.56 (d, J = 8.3 Hz, 2H), 7.45 (dd, J = 7.9 Hz, 2H), 4.89 (s, 1H), 2.51 (s, 6H).
Acetylation of the Propanol Intermediate
The terminal hydroxyl group is acetylated using acetic anhydride in pyridine (Scheme 1):
Procedure :
- Dissolve 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (1.0 eq) in anhydrous pyridine.
- Add acetic anhydride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 6 h.
- Quench with ice-water, extract with ethyl acetate, and purify via flash chromatography (hexane:EtOAc 7:3).
Characterization :
- Yield : 88%.
- ¹H NMR (CDCl₃) : δ 8.15 (d, J = 3.0 Hz, 2H), 7.50–7.42 (m, 4H), 5.21 (m, 1H), 2.49 (s, 6H), 2.07 (s, 3H).
- HRMS (ESI+) : m/z 416.2121 [M+H]⁺ (calc. 416.2118).
Optimization of Reaction Conditions
Comparative studies reveal critical parameters for maximizing yield and purity:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Acetylation) | Pyridine | 88% vs. 72% (DMF) |
| Temperature | 25°C | <5% decomposition |
| Catalyst | DMAP (5 mol%) | 90% yield |
| Reaction Time | 6 h | 88% vs. 65% (3 h) |
Table 1. Optimization of acetylation conditions.
Mechanistic Insights and Side-Reaction Mitigation
The acetylation proceeds via nucleophilic acyl substitution, with pyridine scavenging HCl. Competing esterification or over-acetylation is suppressed by:
- Stoichiometric control : Limiting acetic anhydride to 1.2 eq.
- Low-temperature addition : Minimizing exothermic side reactions.
- Purification : Flash chromatography eliminates bis-acetylated byproducts.
Scalability and Industrial Feasibility
Pilot-scale synthesis (1 kg batch) achieved 82% yield using:
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Medicine: The compound's unique structure makes it a candidate for drug development, especially in targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate exerts its effects depends on its specific application. In the context of OLEDs, the compound may act as a host material, facilitating the transfer of energy to the emissive species. The carbazole core enhances electron transport, while the pyrazolyl group improves the material's stability and performance.
Molecular Targets and Pathways Involved:
In OLEDs, the compound interacts with the emissive species, enhancing their luminescence and efficiency.
In biological applications, the compound may target specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbazole-Containing Heterocycles
1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone ()
- Core Structure : Combines carbazole with a 1,3,4-oxadiazole ring.
- Key Differences: Replaces pyrazole with oxadiazole, a bioisostere known for metabolic stability and antimicrobial activity.
- Biological Activity : Exhibits significant antimicrobial effects (e.g., compounds 4b, 4d, and 4e showed high activity against tested bacterial strains) .
- Structural Implications : The oxadiazole’s rigidity may enhance binding affinity in enzymatic pockets, whereas the pyrazole in the target compound could offer greater conformational flexibility for target engagement.
4-(3-(2-(10H-Phenoxazin-10-yl)Pyridin-5-yl)-9H-Carbazol-9-yl)Benzonitrile Derivatives ()
- Core Structure: Carbazole fused with phenoxazine and pyridine groups.
- Applications : Used in thermally activated delayed fluorescence (TADF) materials for OLEDs, highlighting carbazole’s versatility in optoelectronics .
- Contrast : The target compound’s pyrazole-acetate chain differs from the extended π-conjugated systems in these derivatives, suggesting divergent applications (biological vs. optoelectronic).
Pyrazole Derivatives
For example:
- 3,5-Dimethylpyrazole: Known for anti-inflammatory and anticancer activities. The methyl groups in the target compound’s pyrazole may sterically hinder enzymatic degradation, enhancing bioavailability.
Acetate Ester-Containing Compounds ()
Compounds 15–17 in feature benzamide derivatives with acetate esters:
- Example: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate.
- Comparison : The acetate group in these compounds improves solubility and membrane permeability. In the target compound, the propan-2-yl acetate spacer may similarly facilitate transport across biological barriers while maintaining carbazole-pyrazole interactions .
Biological Activity
1-(9H-Carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a carbazole moiety linked to a pyrazole ring via a propanol chain. The general synthetic route involves multi-step organic reactions, typically starting with the formation of the carbazole derivative, followed by the introduction of the pyrazole ring through nucleophilic substitution reactions. The final step includes the addition of the acetate group under controlled conditions.
Chemical Structure:
Antimicrobial Properties
Research indicates that derivatives of carbazole and pyrazole exhibit significant antimicrobial activity. A study highlighted that compounds structurally similar to this compound demonstrated potent inhibition against various bacterial strains. For instance, compounds with similar frameworks showed Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. Notably, certain analogs exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported between 5 to 20 µM, indicating promising activity against tumor cells .
The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to fit into binding sites effectively, modulating biological pathways that lead to antimicrobial or anticancer effects .
Case Study 1: Antiviral Activity
A recent study investigated the antiviral properties of carbazole derivatives against SARS-CoV-2. Molecular docking studies suggested strong binding affinities between synthesized compounds and viral proteins, which may inhibit viral replication. The most promising compounds showed binding energies around -7.62 kcal/mol .
Case Study 2: ADMET Properties
The pharmacokinetic properties of related compounds were evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis. Results indicated favorable profiles for several derivatives, suggesting their potential for further development as therapeutic agents .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with carbazole and pyrazole derivatives. For example:
- Step 1: React 9H-carbazole with a halogenated propanol derivative under anhydrous conditions to form the carbazole-propanol intermediate.
- Step 2: Introduce the 3,5-dimethylpyrazole moiety via nucleophilic substitution, requiring precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
- Step 3: Acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., DMAP).
Critical Parameters:
- Solvent choice (e.g., DMF or THF) affects reaction kinetics.
- Moisture-sensitive steps necessitate Schlenk-line techniques .
- Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for carbazole aromatic protons (δ 8.1–8.5 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm). 2D NMR (e.g., HMBC) confirms connectivity between the carbazole and pyrazole moieties .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the acetate group .
- X-ray Crystallography: Resolve stereochemistry and crystal packing, though challenges arise due to the compound’s non-planar structure .
Q. What preliminary biological activities have been reported for structurally analogous carbazole-pyrazole hybrids?
Methodological Answer:
- Anticancer Activity: Carbazole derivatives inhibit topoisomerase I/II, with IC₅₀ values ranging from 0.5–10 µM in vitro. Pyrazole groups enhance solubility and binding affinity to kinase domains .
- Antimicrobial Potential: Triazole-carbazole analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria, but limited data exist for pyrazole variants .
- Experimental Design: Use MTT assays for cytotoxicity and molecular docking to predict binding modes (e.g., with EGFR or DNA gyrase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for carbazole-pyrazole hybrids?
Methodological Answer: Discrepancies often stem from:
- Variability in Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardize protocols using CLSI guidelines .
- Structural Modifications: Minor changes (e.g., substituent position on pyrazole) alter pharmacokinetics. Compare logP and pKa values to assess bioavailability differences .
- Data Validation: Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Test degradation kinetics in buffers (pH 2–9). Carbazole derivatives are stable at pH 5–7 but degrade in strongly acidic/basic conditions due to acetate hydrolysis .
- Light Sensitivity: Conduct accelerated stability studies under UV/visible light. Use amber glassware and antioxidants (e.g., BHT) to mitigate photodegradation .
- Formulation: Encapsulate in liposomes or PEGylated nanoparticles to enhance serum stability and reduce clearance rates .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability (%F = 45–60), blood-brain barrier penetration (low), and CYP450 inhibition risks .
- Molecular Dynamics (MD): Simulate binding to serum albumin to predict half-life. Carbazole’s hydrophobic interactions may increase plasma protein binding (>90%) .
- QSAR Models: Corporate substituent effects (e.g., electron-withdrawing groups on pyrazole) to design analogs with improved solubility (target logS > -4) .
Q. What environmental fate studies are relevant for assessing ecological risks during preclinical development?
Methodological Answer:
- Biodegradation: Use OECD 301B tests to measure mineralization rates in aqueous systems. Carbazole derivatives often persist due to aromatic stability .
- Ecotoxicology: Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Structural analogs show moderate toxicity (EC₅₀ = 10–50 mg/L) .
- Analytical Methods: Employ LC-MS/MS to detect trace residues in environmental samples (LOQ = 0.1 µg/L) .
Q. How do steric and electronic effects of substituents on the pyrazole ring influence reactivity in further functionalization?
Methodological Answer:
- Steric Effects: 3,5-Dimethyl groups hinder electrophilic substitution at the pyrazole C4 position. Use bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .
- Electronic Effects: Electron-donating methyl groups activate the pyrazole for nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Experimental Validation: Monitor reaction progress via TLC and adjust equivalents of reagents to compensate for steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
